tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Overview
Description
Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula C13H24O5. It is a derivative of dioxane and is characterized by the presence of a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Alkylated dioxane derivative.
Scientific Research Applications
Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active dioxane derivative, which can interact with various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Tert-butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Uniqueness
Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUAOXMCVQMFP-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857791 | |
Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407577-54-2 | |
Record name | 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407577-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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